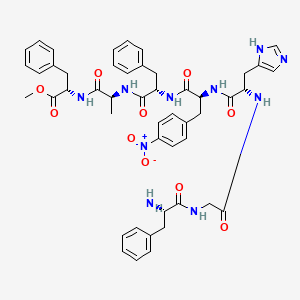![molecular formula C10H14ClN3O5 B1437131 Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1) CAS No. 1353749-74-2](/img/structure/B1437131.png)
Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1)
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride plays a crucial role in biochemical reactions by inhibiting the enzyme aromatic L-amino acid decarboxylase (AAAD). This inhibition prevents the conversion of levodopa to dopamine in peripheral tissues, thereby increasing the availability of levodopa for transport to the brain . The compound interacts with AAAD by binding to its active site, which blocks the enzyme’s activity and reduces the formation of dopamine outside the central nervous system .
Cellular Effects
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride has several effects on cellular processes. It influences cell function by modulating the levels of dopamine, which is a critical neurotransmitter involved in various signaling pathways. By inhibiting the peripheral conversion of levodopa to dopamine, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine and exert its therapeutic effects . This modulation of dopamine levels impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in neurons .
Molecular Mechanism
The molecular mechanism of action of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride involves its binding to the active site of aromatic L-amino acid decarboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of levodopa to dopamine in peripheral tissues . The compound’s inhibition of AAAD reduces the peripheral side effects associated with dopamine, such as nausea and cardiac arrhythmias, and enhances the central availability of levodopa for the treatment of Parkinson’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride have been observed to change over time. The compound is relatively stable, but its effectiveness can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that the compound maintains its inhibitory effects on AAAD, but the extent of inhibition may vary depending on the experimental conditions and duration of exposure .
Dosage Effects in Animal Models
The effects of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits AAAD and increases the central availability of levodopa without significant adverse effects . At higher doses, the compound may cause toxic effects, including gastrointestinal disturbances and cardiovascular issues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use.
Metabolic Pathways
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride is involved in metabolic pathways related to the metabolism of levodopa. The compound inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of levodopa to dopamine in peripheral tissues . This inhibition alters the metabolic flux of levodopa, increasing its availability for transport to the brain and subsequent conversion to dopamine .
Transport and Distribution
The transport and distribution of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is primarily distributed in peripheral tissues, where it inhibits AAAD and prevents the conversion of levodopa to dopamine . Its distribution is limited to peripheral tissues due to its inability to cross the blood-brain barrier .
Subcellular Localization
The subcellular localization of 2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride is primarily in the cytoplasm of peripheral cells. The compound’s activity is confined to the cytoplasm, where it interacts with aromatic L-amino acid decarboxylase to inhibit its activity . This localization ensures that the compound effectively prevents the peripheral conversion of levodopa to dopamine, thereby enhancing the central availability of levodopa for therapeutic use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benserazide hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde in a mixture of water and ethanol . The reaction conditions include:
Solvent: Water-ethanol mixture
Temperature: Room temperature
Catalyst: None required
The product, (E)-2-amino-3-hydroxy-N’-[(2,3,4-trihydroxybenzylidene)]propanohydrazide hydrochloride, is then isolated and purified .
Industrial Production Methods
Industrial production of benserazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants and solvents.
Purification techniques: Such as crystallization and filtration to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benserazide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Hydrogenation of the compound can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benserazide hydrochloride .
Applications De Recherche Scientifique
Benserazide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Primarily used in combination with levodopa for the treatment of Parkinson’s disease.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
Benserazide hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the peripheral conversion of levodopa to dopamine, thereby increasing the availability of levodopa for the central nervous system . The molecular targets include the enzyme’s active site, where benserazide binds and inhibits its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Benserazide hydrochloride is unique in its specific inhibition of peripheral aromatic-L-amino-acid decarboxylase without crossing the blood-brain barrier, making it particularly effective in combination with levodopa for the treatment of Parkinson’s disease .
Propriétés
IUPAC Name |
2-amino-3-hydroxy-N-[(2,3,4-trihydroxyphenyl)methylideneamino]propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-3,6,14-17H,4,11H2,(H,13,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUPSOQAGSOATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=NNC(=O)C(CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019548 | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353749-74-2 | |
| Record name | Serine, 2-[(2,3,4-trihydroxyphenyl)methylene]hydrazide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353749-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-hydroxy-N'-[(E)-(2,3,4-trihydroxyphenyl)methylene]propanehydrazide hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1437048.png)


![6-Fluoro-3-[(4-methylpiperazin-1-yl)carbonyl]quinolin-4-ol](/img/structure/B1437055.png)


![(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1437060.png)





![9,10-dihydroxy-5-methoxy-2H-pyrano[2,3,4-kl]xanthen-2-one](/img/structure/B1437070.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine](/img/structure/B1437071.png)
